SER-ASP-GLY-ARG-GLY SER-ASP-GLY-ARG-GLY
Brand Name: Vulcanchem
CAS No.: 108608-63-5
VCID: VC0009916
InChI: InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)/t8-,9-,10-/m0/s1
SMILES: C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N
Molecular Formula: C17H30N8O9
Molecular Weight: 490.5 g/mol

SER-ASP-GLY-ARG-GLY

CAS No.: 108608-63-5

Main Products

VCID: VC0009916

Molecular Formula: C17H30N8O9

Molecular Weight: 490.5 g/mol

SER-ASP-GLY-ARG-GLY - 108608-63-5

CAS No. 108608-63-5
Product Name SER-ASP-GLY-ARG-GLY
Molecular Formula C17H30N8O9
Molecular Weight 490.5 g/mol
IUPAC Name (3S)-3-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-[[2-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21)/t8-,9-,10-/m0/s1
Standard InChIKey UVLWLKCNNYTXDT-GUBZILKMSA-N
SMILES C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N
Canonical SMILES C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N
Sequence SDGRG
PubChem Compound 4640574
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator